N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound featuring a thiazole ring, a phenyl group, and a furan ring substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the furan ring. The thiophene moiety is then added through a substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-16(18-7-6-17(25-18)14-8-9-26-11-14)10-21-19(24)15-12-27-20(22-15)13-4-2-1-3-5-13/h1-9,11-12,16,23H,10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLZLLYDDHWGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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